molecular formula C20H13FN2O2 B5800361 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide CAS No. 301646-85-5

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B5800361
CAS No.: 301646-85-5
M. Wt: 332.3 g/mol
InChI Key: AZCHGUYGRTVTGQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
  • 4-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
  • 4-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Uniqueness

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is unique due to the presence of the fluorine atom, which enhances its metabolic stability and bioavailability compared to its chloro, bromo, and methyl counterparts. The fluorine atom also imparts unique electronic properties, making it valuable in materials science applications .

Properties

IUPAC Name

4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-15-8-6-13(7-9-15)19(24)22-16-10-11-18-17(12-16)23-20(25-18)14-4-2-1-3-5-14/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCHGUYGRTVTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355429
Record name STK155769
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301646-85-5
Record name STK155769
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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